molecular formula C5H8O3 B12831645 4-hydroxy-4-methyldihydrofuran-2(3H)-one

4-hydroxy-4-methyldihydrofuran-2(3H)-one

Cat. No.: B12831645
M. Wt: 116.11 g/mol
InChI Key: LOWUODSNVLOLJO-UHFFFAOYSA-N
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Description

4-hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is soluble in water, alcohols, ethers, ketones, esters, aromatic hydrocarbons, and halogenated hydrocarbons. This compound is primarily used as a solvent in various industrial applications and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-4-methyldihydrofuran-2(3H)-one can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-4-methyl-2-pentanone with an acid catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-4-methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-methyldihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-4-methyldihydrofuran-2(3H)-one is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

4-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3

InChI Key

LOWUODSNVLOLJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1)O

Origin of Product

United States

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